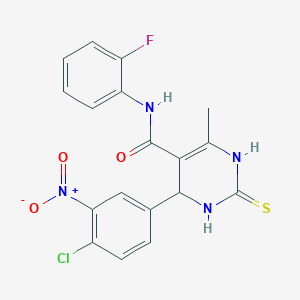![molecular formula C22H22N2O2S B2665802 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide CAS No. 1119252-54-8](/img/structure/B2665802.png)
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide” is a chemical compound with the molecular formula C20H27N5OS . Its molecular weight is 385.5 .
Molecular Structure Analysis
The molecular structure of this compound includes a xanthene carboxamide group attached to a thiophene ring via a dimethylaminoethyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 385.5 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.科学的研究の応用
DNA-Interactions and Anti-Cancer Potential
Research on derivatives closely related to N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide has shown significant implications for models of DNA-binding, primarily focused on anti-cancer applications. The molecular structures of these compounds have been determined to facilitate understanding of their potential as anti-cancer agents, revealing flexibility in their system that is energetically feasible for DNA interaction. This flexibility suggests a model where these compounds interact with DNA, possibly through intercalation, which has implications for their use in cancer treatment (Hudson et al., 1987).
Antiproliferative Activity
Another avenue of research has explored the antiproliferative activity of novel thiophene derivatives, including structures similar to N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide. These studies have identified compounds with remarkable activity against breast and colon cancer cell lines, highlighting the potential of thiophene derivatives in developing new cancer treatments (Ghorab et al., 2013).
Molecular Mechanisms and Structure-Activity Relationships
The exploration of structure-activity relationships in acridine and phenazine derivatives related to N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide has furthered understanding of their antitumor potential. Studies have demonstrated that substitutions on these molecules can significantly impact their physicochemical properties and biological activities, including DNA binding and antitumor activity. These findings support the notion that careful modification of the molecular structure could optimize their effectiveness as antitumor agents (Rewcastle et al., 1986).
Radiosensitization and Cytotoxicity
Compounds with structural similarities to N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These studies have identified compounds that exhibit potent radiosensitizing effects and selective cytotoxicity, suggesting potential therapeutic applications in enhancing the efficacy of radiotherapy for cancer treatment (Threadgill et al., 1991).
Crystallography and Molecular Modeling
Crystallographic studies and molecular modeling have provided insights into the interactions between similar compounds and biological targets, including DNA. These studies have aided in the understanding of how modifications to the molecular structure can influence binding affinity and specificity, further informing the design of compounds with enhanced therapeutic potential (Sharma et al., 2016).
特性
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-24(2)18(15-11-12-27-14-15)13-23-22(25)21-16-7-3-5-9-19(16)26-20-10-6-4-8-17(20)21/h3-12,14,18,21H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSVNMMZUGMAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

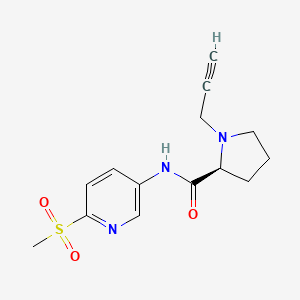
![{6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2665722.png)
![ethyl 4-({[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2665723.png)
![1-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2665724.png)
![3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B2665725.png)
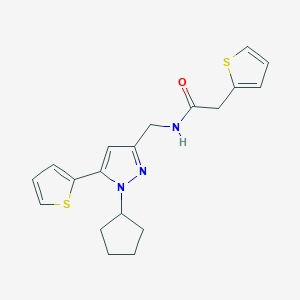
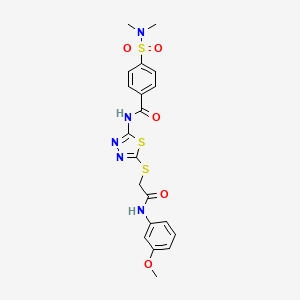
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2665733.png)

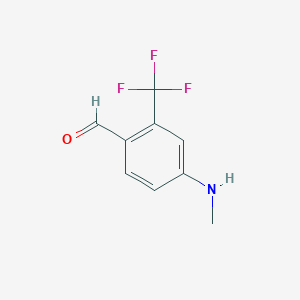
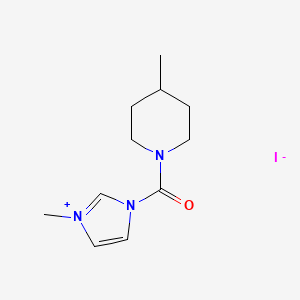
![methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2665739.png)
![4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline](/img/structure/B2665740.png)
